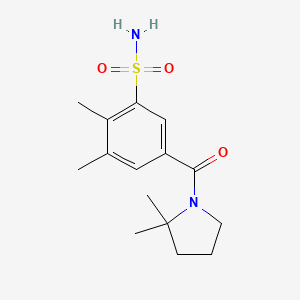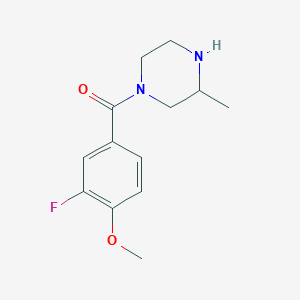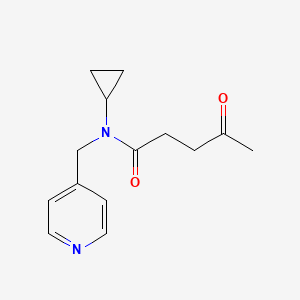![molecular formula C11H12N2O3 B7580834 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid, also known as MCC, is a cyclic amino acid derivative. It is a synthetic compound that is used in scientific research for various purposes. MCC is known for its ability to inhibit the activity of enzymes that are involved in the biosynthesis of fatty acids.
Mechanism of Action
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes that are involved in the biosynthesis of fatty acids. Specifically, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid inhibits the activity of acetyl-CoA carboxylase, which is the enzyme that catalyzes the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid can decrease the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer.
Biochemical and Physiological Effects:
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer. 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-tumor activity in various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its ability to inhibit the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition can lead to a decrease in the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer. Additionally, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been found to have anti-tumor activity in various cancer cell lines, making it a potential therapeutic agent for cancer treatment. One limitation of using 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its synthetic nature, which can limit its availability and increase its cost.
Future Directions
There are many potential future directions for the use of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid in scientific research. One potential direction is the development of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid as a therapeutic agent for the treatment of obesity, diabetes, and cancer. Additionally, the anti-inflammatory properties of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid could be further explored for the treatment of inflammatory diseases. Another potential direction is the development of new synthetic methods for the production of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid, which could increase its availability and decrease its cost. Finally, the mechanism of action of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid could be further explored to gain a better understanding of its effects on fatty acid biosynthesis and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 6-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid is used in scientific research for various purposes. It is known for its ability to inhibit the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition can lead to a decrease in the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer. 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have anti-tumor activity in various cancer cell lines, making it a potential therapeutic agent for cancer treatment. 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[(6-methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-2-4-8(12-7)9(14)13-11(5-6-11)10(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URURRNQTNUPGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)




![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)

![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)